molecular formula C7H12N2 B14456683 2-(Dimethylamino)pent-3-enenitrile CAS No. 74603-42-2

2-(Dimethylamino)pent-3-enenitrile

Katalognummer: B14456683
CAS-Nummer: 74603-42-2
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: OOPFLXWMBWABHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)pent-3-enenitrile is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a dimethylamino group attached to a pent-3-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-pentenenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)pent-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)pent-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(Dimethylamino)pent-3-enenitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These interactions are facilitated by the compound’s unique structure, which allows it to engage in a variety of chemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Dimethylamino)pent-3-enenitrile is unique due to the combination of the dimethylamino group and the pent-3-enenitrile backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

74603-42-2

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

2-(dimethylamino)pent-3-enenitrile

InChI

InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4-5,7H,1-3H3

InChI-Schlüssel

OOPFLXWMBWABHR-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C#N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.